Cas no 59557-89-0 (4-Bromo-N,2-dimethylaniline)
4-Bromo-N,2-dimethylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N,2-dimethylaniline
- Benzenamine, 4-bromo-N,2-dimethyl-
- N-Methyl 4-bromo-2-methylaniline
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- MDL: MFCD11151443
- Inchi: 1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
- InChI Key: VCZTYYHYOULJLT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)NC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
4-Bromo-N,2-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B707143-50mg |
4-Bromo-N,2-dimethylaniline |
59557-89-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B707143-100mg |
4-Bromo-N,2-dimethylaniline |
59557-89-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B707143-500mg |
4-Bromo-N,2-dimethylaniline |
59557-89-0 | 500mg |
$ 340.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1246147-1g |
4-bromo-N,2-dimethylaniline |
59557-89-0 | 95% | 1g |
$135 | 2024-06-06 | |
| abcr | AB272709-1 g |
N-Methyl 4-bromo-2-methylaniline; 98% |
59557-89-0 | 1g |
€280.00 | 2023-04-26 | ||
| abcr | AB272709-5 g |
N-Methyl 4-bromo-2-methylaniline; 98% |
59557-89-0 | 5g |
€756.00 | 2023-04-26 | ||
| abcr | AB272709-10 g |
N-Methyl 4-bromo-2-methylaniline; 98% |
59557-89-0 | 10g |
€1266.00 | 2023-04-26 | ||
| Enamine | EN300-52426-0.05g |
4-bromo-N,2-dimethylaniline |
59557-89-0 | 85% | 0.05g |
$20.0 | 2023-05-03 | |
| Enamine | EN300-52426-0.1g |
4-bromo-N,2-dimethylaniline |
59557-89-0 | 85% | 0.1g |
$29.0 | 2023-05-03 | |
| Enamine | EN300-52426-0.25g |
4-bromo-N,2-dimethylaniline |
59557-89-0 | 85% | 0.25g |
$42.0 | 2023-05-03 |
4-Bromo-N,2-dimethylaniline Suppliers
4-Bromo-N,2-dimethylaniline Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4-Bromo-N,2-dimethylaniline
4-Bromo-N,2-dimethylaniline (CAS No. 59557-89-0): Properties, Applications, and Market Insights
4-Bromo-N,2-dimethylaniline (CAS No. 59557-89-0) is an important organic compound widely used in pharmaceutical and chemical research. This aromatic amine derivative is characterized by the presence of a bromine atom and two methyl groups attached to the aniline ring. The compound's unique structure makes it a valuable intermediate in the synthesis of various specialty chemicals.
The molecular formula of 4-Bromo-N,2-dimethylaniline is C8H10BrN, with a molecular weight of 200.08 g/mol. Its IUPAC name is 4-bromo-N,2-dimethylbenzenamine, and it's also known by alternative names such as 4-bromo-2,N-dimethylaniline and p-bromo-N,2-dimethylaniline. The compound typically appears as a light yellow to brown crystalline solid at room temperature.
In recent years, 4-Bromo-N,2-dimethylaniline has gained significant attention in pharmaceutical research due to its potential as a building block for drug discovery. Many researchers are investigating its derivatives for various biological activities, particularly in the development of novel therapeutic agents. This aligns with current trends in medicinal chemistry where modified aniline derivatives are being explored for their pharmacological properties.
The synthesis of 4-Bromo-N,2-dimethylaniline typically involves bromination of N,2-dimethylaniline or selective methylation of 4-bromo-2-aminotoluene. The compound's purity is crucial for its applications, with most commercial samples having a purity of 97% or higher. Advanced purification techniques like column chromatography or recrystallization are often employed to obtain high-quality material for sensitive applications.
One of the most common questions about 4-Bromo-N,2-dimethylaniline relates to its solubility characteristics. The compound is soluble in most organic solvents including ethanol, methanol, acetone, and dichloromethane, but has limited solubility in water. This property makes it particularly useful in organic synthesis where polar aprotic solvents are preferred.
In material science applications, 4-Bromo-N,2-dimethylaniline serves as a precursor for the synthesis of advanced materials. Researchers are exploring its use in creating organic semiconductors and photoactive materials, responding to the growing demand for organic electronic components in sustainable technologies. This application aligns with current industry trends toward green chemistry and renewable energy solutions.
The stability of 4-Bromo-N,2-dimethylaniline under various conditions is another area of interest. The compound demonstrates good thermal stability under normal storage conditions, but like many aromatic amines, it should be protected from prolonged exposure to light and air to prevent degradation. Proper storage in amber glass containers under inert atmosphere is recommended for long-term preservation.
Analytical characterization of 4-Bromo-N,2-dimethylaniline typically involves techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. These methods are essential for quality control and verification of synthetic products, especially when the compound is used as a pharmaceutical intermediate where purity standards are stringent.
The global market for 4-Bromo-N,2-dimethylaniline has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemical sectors. Market analysts note particular interest from Asia-Pacific regions where pharmaceutical manufacturing is expanding rapidly. Current pricing trends reflect the compound's niche application status, with prices varying based on purity and quantity.
Environmental considerations regarding 4-Bromo-N,2-dimethylaniline have become more prominent in recent years. While the compound itself isn't classified as highly hazardous, proper waste management procedures should be followed during its use and disposal. Many manufacturers now emphasize green chemistry principles in its production, responding to industry-wide sustainability initiatives.
Future research directions for 4-Bromo-N,2-dimethylaniline derivatives include exploration of their biological activities and material properties. Several recent patents have highlighted novel applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. These developments align with current pharmaceutical industry priorities for personalized medicine approaches.
For researchers working with 4-Bromo-N,2-dimethylaniline, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not extremely hazardous, standard laboratory precautions for handling organic compounds should be observed to ensure safety during experimental work.
The spectroscopic data of 4-Bromo-N,2-dimethylaniline provides valuable information for researchers. The 1H NMR spectrum typically shows characteristic signals for the aromatic protons, methyl groups, and amine proton, while the 13C NMR reveals the carbon framework of the molecule. These spectral features are crucial for structural confirmation and purity assessment.
In conclusion, 4-Bromo-N,2-dimethylaniline (CAS No. 59557-89-0) represents an important building block in modern organic synthesis with diverse applications across multiple industries. Its continued relevance in pharmaceutical research and material science ensures ongoing interest from the scientific community, while market trends indicate sustained demand for this versatile chemical intermediate.
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